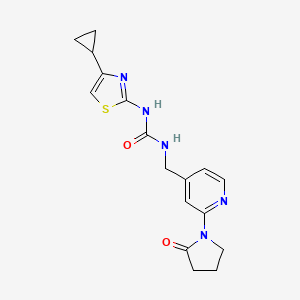

1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea

Description

1-(4-Cyclopropylthiazol-2-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea is a synthetic urea derivative characterized by a thiazole core substituted with a cyclopropyl group and a pyridine-linked methylurea moiety modified with a 2-oxopyrrolidin ring. The urea bridge serves as a hydrogen-bond donor/acceptor, while the cyclopropyl and 2-oxopyrrolidin groups may enhance metabolic stability and conformational rigidity, respectively .

Properties

IUPAC Name |

1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c23-15-2-1-7-22(15)14-8-11(5-6-18-14)9-19-16(24)21-17-20-13(10-25-17)12-3-4-12/h5-6,8,10,12H,1-4,7,9H2,(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYFTPSMMRKQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=NC(=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea

This compound, reported in Acta Crystallographica Section E (2008), shares a urea backbone but differs in substituents and heterocyclic systems :

- Heterocyclic Core: Uses a 1,3,4-thiadiazole ring instead of thiazole.

- Substituents : The 4-methylbenzoyl group introduces aromatic bulk, contrasting with the target compound’s cyclopropylthiazole. The pyridyl group is directly attached to the thiadiazole, whereas the target compound features a pyridin-4-ylmethyl group with a 2-oxopyrrolidin substituent.

- Functional Groups : The absence of a lactam (2-oxopyrrolidin) in this compound may reduce hydrogen-bonding capacity compared to the target.

Cyclopropylmethyl- and (2-Cyclopropylethyl)-Derivatives

A 2022 European patent application describes compounds with cyclopropyl substituents but distinct cores (e.g., imidazo[1,2-a]pyrrolo[2,3-e]pyrazine) :

- Core Structure : The fused imidazo-pyrrolo-pyrazine system differs significantly from the thiazole-pyridine framework of the target compound, likely leading to divergent biological targets.

- Substituent Similarities : Cyclopropyl groups are retained, suggesting shared strategies to optimize lipophilicity or metabolic stability.

Hypothesized Physicochemical and Pharmacological Differences

Lipophilicity and Solubility

Metabolic Stability

- Cyclopropyl substituents are known to resist oxidative metabolism, which may prolong the half-life of the target compound compared to analogues with linear alkyl or aromatic groups .

Binding Interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.